molecular formula C8H8N2O2 B1288856 Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40740-43-0

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1288856
CAS RN: 40740-43-0
M. Wt: 164.16 g/mol
InChI Key: HQBXXDPQBFVNEF-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is methyl 4-cyano-1-methylpyrrole-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C8H8N2O2/c1-10-5-6 (4-9)3-7 (10)8 (11)12-2/h3,5H,1-2H3 . The canonical SMILES structure is CN1C=C (C=C1C (=O)OC)C#N .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate” has a topological polar surface area of 55 Ų . It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 2 rotatable bonds .

Scientific Research Applications

Synthesis of Polysubstituted Pyrrole Derivatives

This compound serves as a precursor in the synthesis of polysubstituted pyrrole derivatives. These derivatives are synthesized through reactions with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile or ketone . The resulting pyrrole derivatives have potential applications in various fields, including medicinal chemistry and material science due to their structural diversity.

Antibacterial Agents

Pyrrole derivatives, including those derived from Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate, have shown promising antibacterial properties . The structural modification of pyrrole can lead to compounds with significant antibacterial activity, which is crucial in the development of new antibiotics.

Anticancer Agents

The pyrrole moiety is a common feature in many anticancer agents. Derivatives of Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be designed to inhibit key biological pathways involved in cancer cell proliferation . Research in this area focuses on developing pyrrole-based compounds as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors.

Enzyme Inhibitors

Pyrrole derivatives are known to act as enzyme inhibitors, which can be used to regulate various biochemical pathways. For instance, they can inhibit enzymes like Ras farnesyltransferase, which is involved in the post-translational modification of proteins . This application is particularly relevant in the treatment of diseases where enzyme dysregulation occurs.

Green Chemistry and Biocatalysis

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be used in green chemistry applications. For example, it can be involved in the synthesis of pyrrole disulfides using environmentally friendly catalytic methods . This aligns with the current trend towards sustainable and eco-friendly chemical processes.

Pharmaceutical Molecule Synthesis

The compound is valuable in the synthesis of pharmaceutical molecules, especially those containing disulfide bonds. Disulfides are present in many peptides and natural products, and the compound can facilitate the formation of these bonds in a more environmentally benign manner .

Therapeutic Compounds

Pyrrole and its derivatives are integral to therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . The versatility of the pyrrole ring allows for its incorporation into a wide range of medicinal agents.

Indole Derivative Synthesis

Indole derivatives, which have applications in anti-HIV treatments, can be synthesized from pyrrole-based compounds like Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate. These derivatives are important in the development of new therapies for viral infections .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-cyano-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-5-6(4-9)3-7(10)8(11)12-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBXXDPQBFVNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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